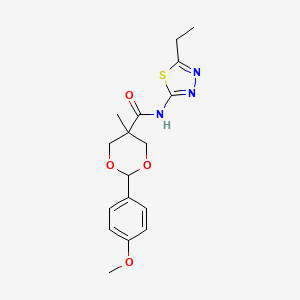
4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazines This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a sulfanyl group attached to a triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the fluorobenzyl, methyl, and sulfanyl groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluorobenzyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the triazine ring can participate in various biochemical pathways. The sulfanyl group may also play a role in modulating the compound’s activity.
相似化合物的比较
Similar Compounds
4-Fluorobenzoic acid: Shares the fluorobenzyl group but lacks the triazine ring and sulfanyl group.
4-Fluorobenzyl cyanide: Contains the fluorobenzyl group but differs in the rest of the structure.
(4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate: Similar fluorobenzyl group but different overall structure.
Uniqueness
4-(4-fluorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one is unique due to the combination of the triazine ring, fluorobenzyl group, and sulfanyl group
属性
分子式 |
C11H10FN3OS |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
4-[(4-fluorophenyl)methyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10FN3OS/c1-7-10(16)15(11(17)14-13-7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,14,17) |
InChI 键 |
DXHXZAKVBZGOMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=S)N(C1=O)CC2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide](/img/structure/B11065097.png)
![methyl 2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11065114.png)
![2-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-difluorobenzamide](/img/structure/B11065117.png)
![N-[2-(2-phenylacetyl)phenyl]cyclohexanecarboxamide](/img/structure/B11065118.png)

![Ethyl 4-({[3-(4-propylpiperazin-1-yl)propyl]carbamothioyl}amino)benzoate](/img/structure/B11065128.png)
![3-(4-Methoxyphenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-prop-2-en-1-ylurea](/img/structure/B11065134.png)
![1H-Pyrrole, 1-[2-(adamantan-1-yloxy)ethyl]-](/img/structure/B11065147.png)
![3-({[4-(4-Isopropylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11065150.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11065151.png)

![1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11065169.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B11065171.png)
![4-[(2,6-dichlorophenyl)methyl]-12-ethyl-12-methyl-11-oxa-8-thia-4,5,6-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11065176.png)
